Enzyme Inhibitory Capacity of Ribosylated Derivatives: Comparison with Chloro and Amino Analogs
When converted to the 3‑(2,3,5‑tri‑O‑acetyl‑β‑D‑ribofuranosyl) derivative, 5‑methyl‑6‑nitro‑3H‑imidazo[4,5-b]pyridine inhibits bovine adenosine deaminase (ADA, EC 3.5.4.4) by 31 % at 400 µM. The corresponding non‑acetylated riboside shows 25 % inhibition at the same concentration [1]. In contrast, the 6‑amino analog (5‑methyl‑3‑(2,3,5‑tri‑O‑acetyl‑β‑D‑ribofuranosyl)‑3H‑imidazo[4,5-b]pyridin‑6‑amine) achieves only 19 % inhibition, and the 6‑amino free riboside drops to 6 % [1]. The 7‑chloro‑5‑methyl variant displays 20 % (tri‑acetyl) and 23 % (free riboside) inhibition [1]. This demonstrates that the 6‑nitro group confers measurably greater ADA inhibitory potential than the 6‑amino or 7‑chloro‑6‑amino motifs when elaborated into ribonucleoside form.
| Evidence Dimension | ADA inhibition (% at 400 µM) of ribofuranosyl derivatives |
|---|---|
| Target Compound Data | 31 % (tri‑acetyl riboside); 25 % (free riboside) |
| Comparator Or Baseline | 6‑amino analog: 19 % (tri‑acetyl), 6 % (free); 7‑chloro‑5‑methyl analog: 20 % (tri‑acetyl), 23 % (free) |
| Quantified Difference | 1.6‑ to 5.2‑fold higher inhibition for the 6‑nitro derivative relative to 6‑amino and 7‑chloro‑6‑amino nucleosides |
| Conditions | Bovine ADA, substrate adenosine, inhibitor concentration 400 µM, in vitro enzymatic assay |
Why This Matters
For purchasers synthesizing nucleoside libraries for ADA‑targeted applications, the 6‑nitro scaffold provides a demonstrably more active starting point than 6‑amino or 7‑chloro variants, reducing the need for late‑stage nitro installation via hazardous nitration.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.5.4.4 (adenosine deaminase) – inhibition data for 5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine ribofuranosyl derivatives. Brunswick Enzyme Database, 2024. View Source
